N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
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Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
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Biological Activity
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article details its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C22H24N6O |
Molecular Weight | 420.5 g/mol |
CAS Number | 1421584-25-9 |
The structure features a pyrimidine core linked to a benzylpiperazine moiety and an indole group, which are critical for its biological interactions.
This compound interacts with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its mechanism may involve:
- Inhibition of Protein Kinases: The compound has shown promise as an inhibitor of specific kinases, which play vital roles in cell proliferation and survival.
- Modulation of Neurotransmitter Receptors: Due to the presence of the piperazine group, it may interact with neurotransmitter receptors, influencing central nervous system activities.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound exhibited the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.52 |
MCF-7 | 0.34 |
HT-29 | 0.86 |
These findings suggest significant antiproliferative activity, making it a candidate for further development as an anticancer therapeutic .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting its potential use in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with modifications in their structure:
- Thiazole Derivatives: A study on thiazole analogs revealed that structural modifications significantly impact their antimalarial activity, indicating that similar approaches could optimize N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide for enhanced efficacy .
- Hybrid Compounds: Research on hybrid phthalimido-thiazole derivatives demonstrated promising leishmanicidal activity, providing insights into how structural variations can lead to improved biological profiles .
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c32-25(18-31-11-10-21-8-4-5-9-22(21)31)28-23-16-24(27-19-26-23)30-14-12-29(13-15-30)17-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUBGOIBKUUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.